2-(Methoxycarbonyl)pyridine 1-oxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 1-oxidopyridin-1-ium-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(9)6-4-2-3-5-8(6)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHWESXDIVXZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=[N+]1[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Carbomethoxypyridine N-oxide structure and reactivity
An In-depth Technical Guide to 2-Carbomethoxypyridine N-oxide: Structure, Reactivity, and Synthetic Utility
Foreword: The Strategic Value of Pyridine N-Oxides
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone. However, the inherent electron-deficient nature of the pyridine ring often complicates functionalization, particularly electrophilic substitution. The strategic conversion to a pyridine N-oxide fundamentally alters this reactivity profile. It is not merely a protective group strategy but a powerful activation tool that transforms the pyridine ring into a versatile platform for a host of chemical transformations.
This guide focuses on a particularly valuable derivative: 2-Carbomethoxypyridine N-oxide. The presence of the N-oxide activates the ring for substitution at key positions, while the carbomethoxy group provides a synthetic handle for further elaboration into amides, carboxylic acids, or other functionalities common in bioactive molecules. Herein, we will dissect the structure of this reagent, provide a deep dive into its reactivity, and present field-proven protocols to empower researchers in leveraging its full synthetic potential.
Part 1: Molecular Structure and Spectroscopic Profile
The unique reactivity of 2-Carbomethoxypyridine N-oxide stems directly from its electronic structure. The N-oxide bond is best described as a resonance hybrid, with significant charge separation. The oxygen atom acts as a powerful π-donor, increasing electron density at the C2, C4, and C6 positions, while the positively charged nitrogen atom inductively withdraws electron density. This dual nature is the key to its enhanced reactivity towards both nucleophiles and electrophiles compared to its parent pyridine.
Caption: Key resonance contributors of 2-Carbomethoxypyridine N-oxide.
This electron distribution makes the C2 and C4 positions susceptible to nucleophilic attack (after activation of the N-oxide oxygen) and the C4 position highly activated for electrophilic attack.
Predicted Spectroscopic Data
While extensive published spectra for this specific molecule are scarce, a reliable spectroscopic profile can be predicted based on data from close analogs, such as 2-carboxypyridine N-oxide[1], and established principles of NMR and IR spectroscopy[2][3][4].
| Spectroscopy | Predicted Chemical Shifts / Frequencies | Rationale and Key Features |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.6-8.7 (m, 1H, H6)δ 8.2-8.3 (m, 1H, H3)δ 7.8-7.9 (m, 2H, H4, H5)δ 3.9-4.0 (s, 3H, -OCH₃) | The H6 proton is the most deshielded due to its proximity to both the electron-withdrawing N-oxide and ester groups. The methyl singlet of the ester will appear in the typical range. |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 162-164 (C=O)δ 145-147 (C2)δ 138-140 (C6)δ 130-132 (C4)δ 128-130 (C3)δ 126-128 (C5)δ 52-54 (-OCH₃) | The carbonyl carbon is the most downfield signal. C2 is significantly deshielded by direct attachment to the N-oxide and the ester group. C6 is also strongly influenced by the N-oxide[1][3]. |
| IR Spectroscopy (KBr pellet, cm⁻¹) | ~1720-1740 (C=O stretch)~1240-1280 (N-O stretch)~1600-1620 (Aromatic C=C/C=N stretch) | The ester carbonyl stretch is a strong, sharp band. The N-O stretch is a uniquely characteristic and strong absorption for pyridine N-oxides[5][6]. |
Part 2: Synthesis of 2-Carbomethoxypyridine N-oxide
The most direct and reliable method for the synthesis of 2-Carbomethoxypyridine N-oxide is the oxidation of the parent pyridine, methyl 2-picolinate. While various oxidizing agents can be employed, meta-chloroperoxybenzoic acid (m-CPBA) offers high yields and operational simplicity[7].
Experimental Protocol: N-Oxidation with m-CPBA
This protocol is designed to be self-validating, with clear checkpoints and rationales for each step.
Caption: General workflow for the synthesis of 2-Carbomethoxypyridine N-oxide.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of methyl 2-picolinate (1.0 eq.) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0°C using an ice-water bath.
-
Causality: Using a non-protic solvent like DCM prevents side reactions. Cooling is critical to manage the exothermic nature of the oxidation and prevent potential over-oxidation or decomposition.
-
-
Reagent Addition: Add m-CPBA (~77% purity, 1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.
-
Causality: Portion-wise addition is a key safety and control measure. A slight excess of the oxidant ensures complete conversion of the starting material.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 5-10% methanol in DCM. The product N-oxide will be significantly more polar (lower Rf) than the starting pyridine. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup - Quench: Cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20 minutes.
-
Causality: This step safely neutralizes any remaining m-CPBA.
-
-
Workup - Extraction & Wash: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) and brine (1x).
-
Causality: The NaHCO₃ wash is crucial for removing the m-chlorobenzoic acid byproduct, which simplifies purification. The brine wash removes bulk water from the organic phase.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of methanol in DCM (e.g., 0% to 5% MeOH) to afford the pure 2-Carbomethoxypyridine N-oxide as a white to off-white solid.
-
Expected Yield: >90%.
-
Part 3: Chemical Reactivity - A Comprehensive Analysis
The synthetic power of 2-Carbomethoxypyridine N-oxide lies in its predictable and versatile reactivity. The N-oxide group serves as an "electron reservoir" and a latent leaving group, enabling transformations that are difficult or impossible on the parent pyridine.
Nucleophilic Aromatic Substitution (SₙAr)
Direct SₙAr on an unactivated pyridine ring is challenging. However, the N-oxide can be activated by an electrophilic reagent (e.g., Ts₂O, POCl₃, PyBroP), making the C2 and C6 positions highly electrophilic and susceptible to attack by nucleophiles. This is a cornerstone of its utility, providing a mild and efficient route to 2-substituted pyridines[8][9][10].
Caption: Mechanism of deoxygenative C2-amination via N-O activation.
Experimental Protocol: One-Pot Synthesis of Methyl 2-Aminopyridine-6-carboxylate
This protocol provides a direct conversion of the N-oxide to the valuable 2-aminopyridine scaffold, with reported yields for similar systems being high[8][11][12].
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-Carbomethoxypyridine N-oxide (1.0 eq.) and tert-butylamine (1.5 eq.) in anhydrous acetonitrile (~0.3 M).
-
Causality: Anhydrous conditions are essential as the activating agent, Ts₂O, is moisture-sensitive. tert-Butylamine is used as the nucleophile; its bulk can favor C2 selectivity and the t-butyl group can be removed later if the primary amine is desired[8].
-
-
Activation and Amination: Cool the solution to 0°C and add tosyl anhydride (Ts₂O, 1.2 eq.) portion-wise. After addition, allow the mixture to warm to room temperature and then heat to 60-70°C for 4-8 hours.
-
Self-Validation: Monitor the reaction by LC-MS or TLC for the disappearance of the starting material and the appearance of a new, less polar product spot.
-
-
Deprotection (Optional, if using t-BuNH₂ for the primary amine): Cool the reaction mixture to room temperature. Carefully add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 2-4 hours to remove the t-butyl group.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Causality: The basic wash neutralizes the tosyl acid and any remaining TFA.
-
-
Purification: Purify the crude material by flash column chromatography (e.g., ethyl acetate in hexanes) to yield the desired 2-aminopyridine product.
-
Expected Yield: 70-85%.
-
Rearrangement with Acetic Anhydride
A classic reaction of pyridine N-oxides lacking an α-alkyl group is the rearrangement in acetic anhydride to form pyridone derivatives[5]. For 2-Carbomethoxypyridine N-oxide, this reaction proceeds via an initial acylation of the N-oxide oxygen, followed by nucleophilic attack of acetate at the C6 position and subsequent elimination to furnish methyl 1-acetyl-2-oxo-1,2-dihydropyridine-6-carboxylate.
Caption: Mechanism for the rearrangement to a 2-pyridone derivative.
This transformation provides a valuable route to the 2-pyridone core, a prevalent motif in many pharmaceutical agents.
Part 4: Deoxygenation Strategies
Often, the N-oxide group is used solely to direct a substitution reaction, after which it must be removed. A variety of reliable methods exist for the deoxygenation of pyridine N-oxides. The choice of reagent depends on the functional group tolerance required for the specific substrate.
| Reagent | Typical Conditions | Advantages / Considerations | Reference |
| PCl₃ or PPh₃ | Toluene or CH₃CN, reflux | Highly effective and common. Can be harsh and may not be suitable for sensitive functional groups. | [2] |
| Zinc Dust | Acetic Acid, RT to 50°C | Mild, inexpensive, and effective. A classic method. | [13] |
| Pd/C, H₂ | H₂ (balloon or Parr), MeOH or EtOH, RT | Catalytic hydrogenation; very clean. May reduce other functional groups (e.g., nitro, alkenes). | [14] |
| [Pd(OAc)₂]/dppf | Et₃N, CH₃CN, Microwave or 140°C | Catalytic transfer deoxygenation. Good functional group tolerance. | [15] |
Part 5: Applications in Complex Synthesis and Drug Discovery
While a direct, published synthesis of a marketed drug using 2-Carbomethoxypyridine N-oxide as a starting material is not readily found, its synthetic potential is best illustrated through retrosynthetic analysis of complex pharmaceutical targets. Heterocyclic N-oxides are widely recognized as emerging and valuable scaffolds in medicinal chemistry[16]. The ability to install substituents at the C2 position while retaining a handle for functionalization at C6 (the original C2 of the starting material) is strategically powerful.
Consider a hypothetical target like a 2-amino-6-carboxamide pyridine, a common pharmacophore.
Retrosynthetic Logic:
-
The target 2-amino-6-carboxamide pyridine can be disconnected at the amide bond, tracing back to a 2-amino-6-carboxy-or-ester pyridine .
-
This 2,6-disubstituted pyridine is a challenging target for direct synthesis. However, it can be retrosynthetically derived from 2-Carbomethoxypyridine N-oxide .
-
The C2-amino group can be installed via the deoxygenative amination protocol described in Part 3.1.
-
This strategic use of the N-oxide to direct C-N bond formation, followed by deoxygenation, provides a logical and efficient pathway to the desired scaffold.
This approach highlights the role of 2-Carbomethoxypyridine N-oxide as a "linchpin" intermediate, enabling the construction of complex substitution patterns that are foundational to the development of novel therapeutic agents. Its ability to facilitate the formation of cocrystals also points to its utility in drug formulation and development[17].
Conclusion
2-Carbomethoxypyridine N-oxide is more than a simple derivative; it is a strategic tool for the modern synthetic chemist. By fundamentally altering the electronic properties of the pyridine ring, it opens a gateway to a rich variety of chemical transformations. Its ability to direct nucleophilic substitution to the C2/C6 positions, undergo rearrangements to valuable pyridone structures, and serve as a precursor to highly functionalized pyridines underscores its importance. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to confidently and effectively integrate this versatile reagent into their synthetic programs, accelerating the discovery of new medicines and materials.
References
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Kakiuti, Y. (1955). Infrared and Raman Spectra of Pyridine N-Oxide. Journal of the Chemical Society of Japan, Pure Chemistry Section, 76, 831-834. Available at: [Link]
- Supporting Information for an unspecified article, providing ¹H and ¹³C NMR data for various pyridine N-oxide derivatives. This data is commonly found in supplementary materials for articles on organic synthesis.
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Wiley, R. H., & Slaymaker, S. C. (1957). Pyrimidine N-Oxides and Their Infrared Absorption Characteristics. Journal of the American Chemical Society, 79(9), 2233–2236. Available at: [Link]
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Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Pharmaceutical Bulletin, 8(10), 845-853. Available at: [Link]
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NIST. (n.d.). Pyridine, 1-oxide. NIST Chemistry WebBook. Retrieved from [Link]
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Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]
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Sojka, S. A., Dinan, F. J., & Kolarczyk, R. (1976). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 41(1), 138-140. Available at: [Link]
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Szafran, M., & Dega-Szafran, Z. (1988). 13C NMR spectra of substituted pyridine N-oxides. Substituent and hydrogen bonding effects. Magnetic Resonance in Chemistry, 26(4), 318-322. Available at: [Link]
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Youssif, S. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174. Available at: [Link]
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Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]
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Sanghavi, N. M., & Kulkarni, S. P. (2003). Synthesis of Nicorandil. Indian Journal of Pharmaceutical Sciences, 65(5), 514-516. Available at: [Link]
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Drochioiu, G., & Petrescu, M. (2001). Original method for nicorandil synthesis. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 105(1), 169-171. Available at: [Link]
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Wang, L., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6143-6149. Available at: [Link]
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Yin, J., & Buchwald, S. L. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Letters, 9(5), 711-714. Available at: [Link]
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Milkshake. (2007, June 22). Direct preparation of 2-Aminopyridines from pyridine N-oxides. Org Prep Daily. Available at: [Link]
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Londregan, A. T., Jennings, S., & Wei, L. (2011). Mild addition of nucleophiles to pyridine-N-oxides. Organic Letters, 13(7), 1840-1843. Available at: [Link]
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Ghorai, S., et al. (2019). Pyridine N-oxides as coformers in the development of drug cocrystals. CrystEngComm, 21(24), 3744-3754. Available at: [Link]
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Ripper, J. A., & Tiekink, E. R. T. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules, 26(16), 4946. Available at: [Link]
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Bilodeau, M. T., & Manley, P. J. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 16(6), 1642-1645. Available at: [Link]
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Manley, P. J., & Bilodeau, M. T. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. Organic Letters, 16(6), 1642-1645. Available at: [Link]
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CN111269175A - The preparation method of nicorandil. (2020). PubChem. Available at: [Link]
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In-Depth Technical Guide on the Stability of Pyridine-2-carboxylic Acid Methyl Ester 1-Oxide
This guide provides a comprehensive technical analysis of the stability of pyridine-2-carboxylic acid methyl ester 1-oxide, a key intermediate in pharmaceutical and chemical synthesis. The document outlines the intrinsic stability of the molecule, factors influencing its degradation, and robust methodologies for its assessment, ensuring product integrity and reliability in research and development.
Introduction: The Pivotal Role of Pyridine N-Oxides
Pyridine N-oxides are a critical class of heterocyclic compounds widely employed in medicinal chemistry. The N-oxide functional group significantly alters the physicochemical properties of the parent pyridine ring, often leading to enhanced aqueous solubility, modified electronic effects, and unique metabolic pathways. These attributes make pyridine N-oxides valuable scaffolds in the design of novel therapeutics. Pyridine-2-carboxylic acid methyl ester 1-oxide, the subject of this guide, is a versatile building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] A thorough understanding of its stability is therefore a prerequisite for its effective utilization.
Core Molecular Stability and Physicochemical Profile
Pyridine-2-carboxylic acid methyl ester 1-oxide presents as a solid at room temperature. The introduction of the N-oxide and the methyl ester functionalities imparts a unique reactivity profile. The N-oxide group, while generally stable, can be susceptible to deoxygenation under reducing conditions. The ester group, conversely, is prone to hydrolysis, particularly under acidic or basic conditions. The interplay between these two functional groups dictates the overall stability of the molecule.
Key Factors Governing Stability
The degradation of pyridine-2-carboxylic acid methyl ester 1-oxide is influenced by several external factors. A systematic evaluation of these parameters is crucial for defining appropriate handling, storage, and formulation strategies.
pH and Hydrolytic Degradation
The pH of the surrounding medium is a primary determinant of the compound's stability due to the susceptibility of the methyl ester to hydrolysis.
-
Acidic Conditions: In an acidic environment, the ester linkage can be cleaved through acid-catalyzed hydrolysis, yielding pyridine-2-carboxylic acid 1-oxide and methanol.
-
Neutral Conditions: The rate of hydrolysis is generally at its minimum in the neutral pH range.
-
Alkaline Conditions: Under basic conditions, the ester undergoes saponification, a rapid base-catalyzed hydrolysis, to form the corresponding carboxylate salt.
Thermal Stress
Elevated temperatures can provide the necessary activation energy for various degradation pathways. For pyridine-2-carboxylic acid methyl ester 1-oxide, thermal decomposition can lead to decarboxylation or cleavage of the N-O bond. Therefore, controlled temperature storage is essential.
Photostability
Exposure to light, especially in the ultraviolet spectrum, can induce photolytic degradation. The N-O bond in pyridine N-oxides is known to be photosensitive, and its cleavage can generate the parent pyridine and reactive oxygen species, initiating further degradation.
Methodologies for Stability Assessment
To comprehensively characterize the stability of pyridine-2-carboxylic acid methyl ester 1-oxide, a series of well-defined experimental protocols should be implemented.
Forced Degradation Studies
Forced degradation, or stress testing, is a powerful tool to elucidate potential degradation pathways and identify degradation products.[3]
Protocol: Forced Degradation Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Application of Stressors:
-
Acidic: Treat the solution with 0.1 M HCl at 60°C.
-
Basic: Treat the solution with 0.1 M NaOH at room temperature.
-
Oxidative: Expose the solution to 3% hydrogen peroxide at room temperature.
-
Thermal: Heat the solid compound at a temperature below its melting point.
-
Photolytic: Expose the solution to a calibrated UV light source.
-
-
Analysis: Analyze the stressed samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method at various time points.
Stability-Indicating Analytical Method
A validated HPLC method is crucial for separating the parent compound from any degradation products, allowing for accurate quantification of stability.
Table 1: Example HPLC Parameters
| Parameter | Specification |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Temperature | 30°C |
Visualizing Degradation and Experimental Workflow
Diagrams can effectively illustrate complex chemical transformations and experimental procedures.
Caption: Primary degradation pathways for pyridine-2-carboxylic acid methyl ester 1-oxide.
Caption: Workflow for a comprehensive forced degradation study.
Recommendations for Handling and Storage
To ensure the long-term stability and integrity of pyridine-2-carboxylic acid methyl ester 1-oxide, the following precautions are recommended:
-
Storage: Store in a cool, dry, and dark environment. Refrigeration is advisable for extended storage.
-
Protection from Moisture: The compound is susceptible to hydrolysis.[4] Store in a tightly sealed container with a desiccant.
-
Inert Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
pH Considerations: When preparing solutions, use buffered systems within the neutral pH range to minimize hydrolysis.
Conclusion
The stability of pyridine-2-carboxylic acid methyl ester 1-oxide is a critical parameter that dictates its utility in scientific research and development. A comprehensive understanding of its degradation under various stress conditions—pH, temperature, and light—is imperative. By employing robust analytical techniques such as stability-indicating HPLC methods and conducting thorough forced degradation studies, researchers can ensure the quality and reliability of this important chemical intermediate. Adherence to proper handling and storage protocols will further safeguard its integrity, enabling its successful application in the synthesis of novel compounds.
References
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J&K Scientific LLC. (2025, April 24). Pyridine-2-carboxylic acid methyl ester | 2459-07-6. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyridine-2-carboxylic acid 1-oxide. PubChem Compound Database. Retrieved from [Link]
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PerkinElmer. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Trends in the Chemistry of Pyridine N-Oxides. Retrieved from [Link]
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Methodological & Application
Green synthesis of pyridine N-oxides using H2O2 and urea
Application Note & Protocol Guide
Topic: Green Synthesis of Pyridine N-Oxides Using the Urea-Hydrogen Peroxide Adduct
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine N-oxides are pivotal intermediates in synthetic organic chemistry and drug development, enabling unique functionalization of the pyridine ring that is otherwise difficult to achieve.[1] Traditional N-oxidation methods often rely on hazardous reagents like concentrated peroxy acids or high-strength hydrogen peroxide in acidic media, posing significant safety and environmental concerns.[2][3] This guide details a green, safe, and highly efficient methodology for the N-oxidation of pyridines using the urea-hydrogen peroxide (UHP) adduct. UHP is a stable, crystalline solid that serves as a safe and easy-to-handle source of anhydrous H2O2.[4][5] This document provides an in-depth analysis of the reaction mechanism, step-by-step protocols for both activated and unactivated pyridine substrates, and practical insights for process optimization, establishing the UHP system as a superior alternative for modern chemical synthesis.
The Urea-Hydrogen Peroxide (UHP) System: A Paradigm Shift in Oxidation Chemistry
The core of this green methodology is the replacement of hazardous aqueous hydrogen peroxide with the urea-hydrogen peroxide adduct (UHP), also known as percarbamide. UHP is a white, crystalline solid composed of urea and hydrogen peroxide in a 1:1 equimolar ratio, held together by hydrogen bonds.[4] Upon dissolution, it dissociates to provide a controlled, anhydrous source of H2O2 in the reaction medium.[4]
Causality Behind a Superior Reagent Choice: The solid nature of UHP circumvents the significant risks associated with measuring and handling highly concentrated, and potentially unstable, aqueous H2O2.[2] Its excellent stability at room temperature and non-toxic profile make it an ideal reagent for sustainable and scalable chemical processes.[6] The byproducts of the oxidation are water and urea, a biodegradable and low-toxicity organic compound, further enhancing the green credentials of this method.[7]
| Feature | Conventional H₂O₂ / Peroxy Acids | Urea-Hydrogen Peroxide (UHP) | Justification for Superiority |
| Physical State | Liquid (often high concentration) | Crystalline Solid | Eliminates splash hazards and simplifies accurate measurement by weight. |
| Stability | Prone to decomposition; requires stabilizers and controlled storage. | Stable solid with a long shelf life at ambient temperature.[5] | Reduces risk of uncontrolled decomposition and ensures reagent consistency. |
| Safety | High concentrations are corrosive and can form explosive mixtures with organic solvents. | Significantly lower hazard profile; controlled release of H₂O₂.[4] | Enhances operational safety, particularly during scale-up. |
| Byproducts | Strong acids (from peroxy acids) requiring neutralization. | Water and Urea. | Simplifies workup procedures and minimizes hazardous waste streams. |
| Handling | Requires specialized personal protective equipment (PPE) and handling procedures. | Can be handled with standard laboratory PPE.[5] | Improves ease of use and reduces procedural overhead. |
Unveiling the Reaction Mechanism: The Role of In Situ Activation
While UHP is an effective oxidant, its direct reaction with electron-deficient pyridines can be sluggish. The true efficacy of this system is unlocked through the use of an activator, typically an acid anhydride. This approach generates a highly reactive peroxy acid in situ, which then performs the N-oxidation.
Mechanistic Rationale: The use of an anhydride, such as trifluoroacetic anhydride (TFAA) for electron-poor pyridines or maleic anhydride for others, is a critical experimental choice.[8][9] The anhydride reacts with the hydrogen peroxide released from UHP to form the corresponding peroxy acid. This transient species is a much more powerful electrophilic oxygen donor than H₂O₂ itself. The pyridine nitrogen, acting as a nucleophile, attacks the terminal oxygen of the peroxy acid, leading to the formation of the N-oxide and the release of the corresponding carboxylic acid. This in situ generation avoids the need to synthesize, isolate, and handle unstable peroxy acids directly.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, with explanations for each critical step to ensure reproducibility and understanding.
Protocol 1: N-Oxidation of Electron-Rich Pyridines (e.g., 4-picoline)
This protocol is suitable for pyridines bearing electron-donating groups, which are more nucleophilic and require less aggressive activation.
Materials and Reagents
| Reagent | Formula | M.W. | Amount (for 10 mmol scale) | Molar Eq. |
| 4-Picoline | C₆H₇N | 93.13 | 0.93 g (1.02 mL) | 1.0 |
| Urea-Hydrogen Peroxide (UHP) | CH₆N₂O₃ | 94.07 | 1.41 g | 1.5 |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 1.47 g | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 30 mL | - |
| Saturated aq. Na₂SO₃ | - | - | 15 mL | - |
| Saturated aq. NaHCO₃ | - | - | 20 mL | - |
| Brine | - | - | 20 mL | - |
| Anhydrous MgSO₄ | - | - | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-picoline (1.0 eq) and dichloromethane (30 mL). Cool the flask to 0 °C in an ice-water bath.
-
Expert Insight: Cooling the solution prevents potential temperature spikes during the addition of the oxidizing agent and stabilizes the in situ generated peroxymaleic acid.[8]
-
-
Reagent Addition: While stirring at 0 °C, add maleic anhydride (1.5 eq) followed by the portion-wise addition of Urea-Hydrogen Peroxide (1.5 eq) over 10 minutes.
-
Trustworthiness Check: Portion-wise addition of the solid UHP ensures the reaction rate is controlled and prevents a dangerous exotherm.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the mixture back to 0 °C and slowly add saturated aqueous sodium sulfite (Na₂SO₃, 15 mL) to quench any unreacted peroxide. Stir for 20 minutes.
-
Safety Note: Quenching is a critical step to neutralize the oxidizing potential of the reaction mixture before solvent removal.
-
-
Workup & Isolation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) to remove maleic acid, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-picoline N-oxide.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: N-Oxidation of Electron-Deficient Pyridines (e.g., 2-chloropyridine)
Electron-poor pyridines require a more potent activating agent like trifluoroacetic anhydride (TFAA) for efficient conversion.[9]
Materials and Reagents
| Reagent | Formula | M.W. | Amount (for 10 mmol scale) | Molar Eq. |
| 2-Chloropyridine | C₅H₄ClN | 113.54 | 1.14 g (0.95 mL) | 1.0 |
| Urea-Hydrogen Peroxide (UHP) | CH₆N₂O₃ | 94.07 | 1.88 g | 2.0 |
| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | 4.20 g (2.84 mL) | 2.0 |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 40 mL | - |
| Saturated aq. Na₂SO₃ | - | - | 20 mL | - |
| Saturated aq. NaHCO₃ | - | - | 40 mL | - |
| Brine | - | - | 20 mL | - |
| Anhydrous Na₂SO₄ | - | - | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask, suspend UHP (2.0 eq) in acetonitrile (40 mL) and cool to 0 °C in an ice-water bath with vigorous stirring.
-
Activator Addition: Slowly add trifluoroacetic anhydride (2.0 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting slurry for 30 minutes at 0 °C to pre-form the peroxy acid.
-
Expert Insight: Pre-forming the peroxytrifluoroacetic acid at low temperature is crucial for achieving high yields with deactivated substrates.[9]
-
-
Substrate Addition: Add 2-chloropyridine (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous Na₂SO₃ (20 mL).
-
Workup & Isolation: Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ in portions until effervescence ceases (pH ~7-8). Transfer to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow & Optimization
The success of the synthesis relies on a systematic workflow from preparation to analysis.
Process Optimization Parameters
| Parameter | Substrate Type | Recommended Conditions & Rationale |
| Activator | Electron-Rich | Maleic or Acetic Anhydride: Sufficiently reactive, lower cost. |
| Electron-Deficient | Trifluoroacetic Anhydride (TFAA): Generates a highly electrophilic peroxy acid needed for less nucleophilic substrates.[9] | |
| Solvent | General Purpose | Dichloromethane (DCM), Chloroform: Good solubility for many substrates and reagents. |
| For TFAA system | Acetonitrile (CH₃CN): More polar solvent that aids in dissolving UHP and stabilizing charged intermediates.[9] | |
| Temperature | Initial Addition | 0 °C: Critical for controlling exotherm and preserving the integrity of the in situ generated peroxy acid. |
| Reaction | 0 °C to Room Temp: Most reactions proceed efficiently within this range. Higher temperatures risk UHP decomposition.[4] | |
| Stoichiometry | UHP & Activator | 1.2 - 2.0 equivalents: A slight to moderate excess ensures complete conversion of the limiting pyridine substrate. |
Conclusion
The use of Urea-Hydrogen Peroxide, particularly in conjunction with anhydride activators, represents a significant advancement in the synthesis of pyridine N-oxides. This methodology is robust, scalable, and aligns with the principles of green chemistry by prioritizing safety and minimizing hazardous waste. The protocols and insights provided herein offer a comprehensive guide for researchers to confidently adopt this superior technique, facilitating cleaner and more efficient pathways in pharmaceutical and materials science research.
References
-
Wikipedia. Hydrogen peroxide–urea . Wikipedia. [Link]
-
Organic Chemistry Portal. Hydrogen peroxide urea adduct, UHP . Organic Chemistry Portal. [Link]
-
NotEvans. Mechanism for the synthesis of 2-pyridone from pyridine N-oxide . Chemistry Stack Exchange. [Link]
- Google Patents. CN102249995A - Synthetic method for preparing pyridine N-oxide.
-
Ghavale, Y. D., et al. Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator . Molecules. [Link]
-
Lu, T., Shi, X. Z., & Wu, Y. M. A New Convenient Synthesis of Pyridine-N-oxides . Chinese Chemical Letters. [Link]
-
ResearchGate. Urea-Hydrogen Peroxide Complex . ResearchGate. [Link]
-
Caron, S., et al. A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex . ResearchGate. [Link]
-
Biswas, T. Pyridine N-oxide: Basic concept and preparation with complete mechanistic description . YouTube. [Link]
-
Balicki, R., & Goliński, J. Oxidation Reactions Using Urea-Hydrogen Peroxide; A Safe Alternative to Anhydrous... . Semantic Scholar. [Link]
-
Wikipedia. Pyridine-N-oxide . Wikipedia. [Link]
-
ResearchGate. Urea hydrogen peroxide-initiated synthesis of pyranopyrazoles through oxidative coupling under base- and metal-free conditions by physical grinding method . ResearchGate. [Link]
-
Wang, F., et al. The use of urea hydrogen peroxide as an alternative N-fertilizer to reduce accumulation of arsenic in rice grains . ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds . Organic Chemistry Portal. [Link]
-
Keglevich, G., et al. Preparation of Pyridine N-oxide Derivatives in Microreactor . Periodica Polytechnica Chemical Engineering. [Link]
-
Weickgenannt, A. Pyridine N-Oxides . Baran Lab, Scripps Research. [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Hydrogen peroxide–urea - Wikipedia [en.wikipedia.org]
- 5. Hydrogen peroxide urea adduct, UHP [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification of hygroscopic pyridine N-oxide esters
Subject: Purification & Handling of Hygroscopic Pyridine N-Oxide Esters
Ticket ID: PNO-EST-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Introduction: The "Sticky" Science of N-Oxides
You are likely here because your compound—a pyridine N-oxide ester—has turned into an intractable oil, is streaking across your chromatography columns, or has hydrolyzed during workup.
The Root Cause:
Pyridine N-oxides possess a unique dipolar N
-
Hygroscopic: They aggressively scavenge atmospheric moisture, depressing melting points and causing solids to "oil out."
-
Lewis Basic: The oxygen atom coordinates strongly with the acidic silanols (Si-OH) on silica gel, causing severe tailing.
-
Hydrolysis-Prone: The electron-deficient pyridine ring (at positions 2 and 4) activates the ester, making it susceptible to hydrolysis, particularly if the compound is wet and slightly basic.
This guide provides self-validating protocols to isolate these compounds with high purity.
Module 1: Moisture Mitigation (The "Oiling Out" Issue)
User Issue: "My product is a solid by literature, but it isolates as a gummy oil that won't crystallize."
Technical Insight: Water acts as a potent impurity that depresses the crystal lattice energy. Standard vacuum drying is often insufficient because the water is hydrogen-bonded to the N-oxide oxygen. You must break this azeotropically.
Protocol: Azeotropic Drying
Use this before any crystallization attempt.
-
Dissolution: Dissolve your crude "oil" in Toluene (approx. 10 mL per gram of compound). Toluene forms a positive azeotrope with water (boiling point 85 °C).
-
Evaporation: Concentrate on a rotary evaporator. Do not use extreme heat; 40–45 °C bath temperature is sufficient.
-
Repetition: Repeat this process
. -
Final Strip: After the final toluene strip, switch to high vacuum (< 1 mbar) for 2 hours.
-
Result: You should observe a foamy solid or a crust. If it remains an oil, proceed to Module 4 (Crystallization) immediately while keeping the flask under inert gas.
Module 2: The mCPBA Byproduct (Pre-Purification)
User Issue: "I used mCPBA for oxidation. I cannot separate the m-chlorobenzoic acid (mCBA) byproduct from my polar ester."
Technical Insight: mCBA is acidic. Your N-oxide ester is a weak base.[1][2] However, using strong aqueous base (NaOH) to wash out the acid will hydrolyze your ester.
Protocol: The "Buffered Scavenge" Workup
Avoids ester hydrolysis while removing >95% of mCBA.
| Step | Action | Mechanism |
| 1 | Cool & Filter | Chill reaction mixture (DCM) to 0°C. mCBA is poorly soluble in cold DCM. Filter off the white solid precipitate. |
| 2 | Buffered Wash | Wash the filtrate with 10% w/v Potassium Carbonate (K₂CO₃) or Sat. NaHCO₃ .[3] Do not use NaOH. |
| 3 | Solid Phase Trap | If acid remains, pass the crude solution through a short plug of Basic Alumina . |
| 4 | Elution | Flush the plug with DCM/MeOH (95:5). The mCBA stays bound to the alumina; the N-oxide ester elutes. |
Module 3: Chromatography (The "Streaking" Issue)
User Issue: "My compound streaks from the baseline to the solvent front on silica gel. I'm losing yield in mixed fractions."
Technical Insight: The N-oxide oxygen hydrogen-bonds to the acidic protons of the silica silanols. You must "cap" these silanols with a competing base.
Protocol: Triethylamine (TEA) Deactivated Silica
Reagents:
Procedure:
-
Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., 98% DCM / 2% MeOH) spiked with 1% Triethylamine .
-
Column Packing: Pour the column and flush with 2 column volumes (CV) of this TEA-spiked solvent.
-
Why? This neutralizes the acidic sites on the silica.
-
-
Sample Loading: Load your sample (dry load on Celite is preferred for sticky N-oxides).
-
Elution: Run your gradient (e.g., 0%
10% MeOH in DCM).-
Note: You do not need to keep TEA in the running eluent after the initial flush, but keeping 0.5% TEA helps for very stubborn compounds.
-
Data: Effect of TEA on Resolution
| Condition | Rf Value (Product) | Peak Shape | Resolution |
| Standard Silica | 0.15 - 0.45 (Streak) | Broad / Tailing | Poor |
| 1% TEA Deactivated | 0.35 (Distinct Spot) | Sharp / Gaussian | High |
Module 4: Crystallization (Isolation)
User Issue: "How do I get a nice powder instead of a foam?"
Technical Insight: N-oxide esters are often soluble in chlorinated solvents and alcohols but insoluble in ethers and alkanes. A "drowning out" anti-solvent method works best.
Protocol: The Layered Anti-Solvent Method
-
Primary Solvent: Dissolve the azeotropically dried (see Module 1) compound in the minimum amount of DCM or Acetone .
-
Anti-Solvent: Carefully layer Diethyl Ether or MTBE on top (Ratio 1:3 Solvent:Anti-solvent).
-
Diffusion: Place in a fridge (4 °C). Do not stir. Let the solvents diffuse overnight.
-
Harvest: Filter the hygroscopic crystals quickly under a blanket of Nitrogen/Argon.
Visual Troubleshooting Guides
Figure 1: Purification Workflow
A logical flow for processing crude oxidation mixtures.
Caption: Step-by-step workflow for isolating pure pyridine N-oxide esters from mCPBA oxidation mixtures.
Figure 2: Troubleshooting Logic Tree
Diagnosing common failure modes during isolation.
Caption: Decision matrix for addressing oiling, streaking, and stability issues.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2009).[6] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Standard reference for drying hygroscopic N-oxides via azeotrope).
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography: Deactivation of Silica Gel. (Source for TEA deactivation protocol).
-
Youssif, S. (2001).[1] Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.[1][7] (Review of N-oxide reactivity and stability).
-
Zacharie, B., et al. (2001).[8] A Mild Procedure for the Reduction of Pyridine N-Oxides. Journal of Organic Chemistry, 66(15), 5264–5265. (Context on N-oxide stability and handling).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Anti-Solvents. (General methodology for anti-solvent crystallization of polar compounds).
Sources
- 1. baranlab.org [baranlab.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
Technical Support Center: Optimizing the Oxidation of Methyl Picolinate with Hydrogen Peroxide
Welcome to the technical support center for the oxidation of methyl picolinate to methyl picolinate N-oxide using hydrogen peroxide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and improve your yield.
I. Troubleshooting Guide: Enhancing Reaction Efficiency and Yield
This section addresses specific challenges you may encounter during the oxidation of methyl picolinate. Each entry details the potential causes of an issue and provides actionable solutions.
Issue 1: Consistently Low Yield of Methyl Picolinate N-oxide
Q: I am consistently obtaining a low yield of methyl picolinate N-oxide. What are the likely causes and how can I improve it?
A: Low yields in this N-oxidation reaction can stem from several factors, ranging from suboptimal reaction conditions to catalyst inefficiency and substrate purity. Let's break down the potential culprits and how to address them.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The temperature, solvent, and pH of your reaction mixture are critical.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of hydrogen peroxide and promote side reactions. It is crucial to find the optimal temperature for your specific catalytic system. For instance, some processes are effective at temperatures as high as 90°C in a microreactor setup, which allows for better temperature control.[1]
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of the catalyst. Common solvents include acetic acid, which can participate in the reaction to form peracetic acid in situ, or acetonitrile.[2][3]
-
pH: The pH of the reaction medium can affect the stability of hydrogen peroxide and the activity of the catalyst. For some catalytic systems, a slightly acidic pH (e.g., 3.8-4.2) buffered with a phosphate solution is optimal.[1]
-
-
Inefficient Catalyst System: The choice and handling of the catalyst are paramount for a successful oxidation.
-
Catalyst Selection: While the reaction can proceed without a catalyst, yields are often significantly improved with one. Various catalysts have been explored, including:
-
Heteropolyacids: Preyssler's anion, [NaP₅W₃₀O₁₁₀]¹⁴⁻, has been shown to be an effective and green catalyst for the N-oxidation of pyridine carboxylic acids.[4]
-
Metal Complexes: Iron(III) picolinate complexes have been used for oxidations with hydrogen peroxide.[2][5] Molybdenum-based catalysts are also known to be effective for peroxide-based oxidations.[6]
-
Rhenium-based catalysts: Methyltrioxorhenium (MTO) is a highly efficient catalyst for this transformation, often requiring only catalytic amounts.[7]
-
-
Catalyst Deactivation: Catalysts can be deactivated by impurities in the starting materials or by degradation under the reaction conditions. Ensure your methyl picolinate and solvent are of high purity.
-
-
Hydrogen Peroxide Decomposition: Hydrogen peroxide is prone to decomposition, especially at elevated temperatures and in the presence of certain metal ions.
-
Controlled Addition: Add the hydrogen peroxide dropwise to the reaction mixture to maintain a low instantaneous concentration and control the exotherm.
-
Stabilizers: The use of stabilizers in your hydrogen peroxide solution can be beneficial.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired N-oxide.
-
Decarboxylation: For pyridine carboxylic acids, decarboxylation can be a competing reaction, especially at the 2-position.[4] While methyl picolinate is an ester, hydrolysis to the carboxylic acid followed by decarboxylation could be a minor pathway under certain conditions.
-
Ring Opening: Under harsh conditions, oxidative cleavage of the pyridine ring can occur.
-
Experimental Protocol for Yield Optimization:
-
Reactant Purity Check: Ensure your methyl picolinate is pure. Consider purification by distillation if necessary. Use a fresh, stabilized solution of hydrogen peroxide.
-
Systematic Condition Screening:
-
Set up a series of small-scale reactions to screen different temperatures (e.g., 60°C, 70°C, 80°C).
-
Evaluate different solvents, such as glacial acetic acid, acetonitrile, or a mixture.
-
If using a catalyst, screen different catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%).
-
-
Controlled Reagent Addition: Add the hydrogen peroxide solution slowly to the stirred solution of methyl picolinate and catalyst over a period of time (e.g., 1-2 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, quench any remaining peroxide. A common method is to add a reducing agent like sodium bisulfite or sodium thiosulfate.[8] The product can then be isolated by extraction and purified by crystallization or column chromatography.
Issue 2: Difficulty in Product Purification
Q: I am struggling to purify the methyl picolinate N-oxide from the reaction mixture. What are the best practices for purification?
A: Purifying pyridine N-oxides can be challenging due to their polarity and potential co-elution with starting materials or byproducts.
Potential Causes & Solutions:
-
Residual Acetic Acid: If acetic acid is used as a solvent, its complete removal is necessary.
-
Co-elution with Starting Material: Methyl picolinate and its N-oxide can have similar polarities, making chromatographic separation difficult.
-
Solution: Optimize your chromatography conditions. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) can improve separation.[9] You might also consider using a different stationary phase.
-
-
Formation of Salts: The N-oxide is basic and can form salts with acidic components in the reaction mixture.
-
Solution: During the work-up, neutralizing the reaction mixture with a base like sodium bicarbonate is crucial.[10] This will ensure the N-oxide is in its free base form for extraction into an organic solvent.
-
Detailed Purification Protocol:
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully add a quenching agent (e.g., saturated aqueous sodium bisulfite solution) until a negative test with peroxide indicator strips is obtained.
-
Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as chloroform or ethyl acetate.[11]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification:
-
Crystallization: If the product is a solid, attempt crystallization from a suitable solvent system.
-
Column Chromatography: If crystallization is not feasible, purify the crude product by column chromatography on silica gel.[9] A gradient of ethyl acetate in hexane is a good starting point for elution.[9]
-
Vacuum Distillation: For liquid products, vacuum distillation can be an effective purification method.[3]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the oxidation of methyl picolinate.
Q1: What is the underlying mechanism of the N-oxidation of pyridines with hydrogen peroxide?
A1: The oxidation of the nitrogen atom in a pyridine ring by hydrogen peroxide is a nucleophilic attack by the nitrogen on the peroxide oxygen. The pyridine nitrogen acts as a nucleophile, and one of the oxygen atoms of the hydrogen peroxide acts as an electrophile. The reaction is generally facilitated by a catalyst or an acidic medium. In the presence of an acid like acetic acid, peracetic acid is formed in situ, which is a more potent oxidizing agent.[3][8]
Q2: What are the most common side reactions to be aware of?
A2: Besides incomplete reaction, the primary side reactions of concern are the decomposition of hydrogen peroxide and potential degradation of the pyridine ring under harsh conditions. For substrates with carboxylic acid groups, decarboxylation can also occur.[4] Inefficient aromatization of intermediates in some pyridine synthesis routes can also lead to yield loss, though this is less of a concern for the direct oxidation of methyl picolinate.[12]
Q3: Are there any specific safety precautions I should take when performing this reaction?
A3: Yes, working with hydrogen peroxide, especially at concentrations above 30%, requires strict safety protocols.[13][14][15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat.[13][14]
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors.[13][14]
-
Handling: Hydrogen peroxide is a strong oxidizer and can react violently with organic or combustible materials.[14][15] Avoid contact with incompatible substances.[13][16]
-
Temperature Control: The reaction can be exothermic. Ensure you have adequate cooling available and add reagents slowly to control the temperature.
-
Quenching: Never attempt to distill a reaction mixture without first destroying all residual peroxides.[3]
-
Spill & Emergency Procedures: Be familiar with spill cleanup procedures. Use inert absorbent materials like vermiculite or sand.[14] Have an emergency shower and eyewash station readily accessible.[16]
Q4: Can I use other oxidizing agents besides hydrogen peroxide?
A4: Yes, several other oxidizing agents can be used for the N-oxidation of pyridines. These include:
-
Peracetic Acid: Can be used directly, though it is often generated in situ from hydrogen peroxide and acetic acid.[3]
-
m-Chloroperoxybenzoic acid (m-CPBA): A common and effective reagent for N-oxidation.[7][8]
-
Potassium Peroxymonosulfate (Oxone®): A versatile and relatively safe oxidizing agent.[7]
The choice of oxidant will depend on the specific substrate, desired reaction conditions, and scale of the reaction.
III. Visualizing the Process
To aid in understanding the experimental workflow and decision-making process for troubleshooting, the following diagrams are provided.
Workflow for Optimizing Methyl Picolinate Oxidation
Caption: A typical experimental workflow for the oxidation of methyl picolinate.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. CN108164460B - A kind of method for preparing 3-picoline-N-oxide - Google Patents [patents.google.com]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective hydrogen peroxide oxidation of allylic and benzylic alcohols under mild reaction conditions catalyzed by simple iron-picolinate complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. reddit.com [reddit.com]
- 9. Methyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. laballey.com [laballey.com]
- 15. Critical Safety Protocols for Handling a Hydrogen Peroxide Leak [gasdetection.com]
- 16. Hydrogen Peroxide | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
Technical Support Center: Methyl Picolinate N-Oxide Drying Protocols
This guide serves as a specialized technical support resource for the isolation and drying of Methyl Picolinate N-Oxide (MPNO).[1] It is designed to address the specific physicochemical challenges of this compound, namely its propensity to form stable hydrates and the hydrolytic instability of its ester moiety.[1]
Ticket ID: MPNO-DRY-001 Subject: Removal of hydration water from Methyl Picolinate N-Oxide without ester hydrolysis. Status: Active Support Level: Tier 3 (Senior Scientist)
Core Technical Briefing: The "Hydrate Trap"
Methyl Picolinate N-Oxide contains two competing functional groups that complicate drying:
-
The N-Oxide (
): A highly polar, hygroscopic moiety that forms strong hydrogen bonds with water.[1] It frequently isolates as a hemi- or monohydrate.[1][2] -
The Methyl Ester (
): Susceptible to hydrolysis.[1] If you heat the wet hydrate significantly (>60°C), the lattice water acts as a nucleophile, hydrolyzing the ester to Picolinic Acid N-Oxide (a common impurity).[1]
Critical Rule: You cannot simply "bake out" the water.[1] The drying process must be a mass-transfer operation (vacuum/azeotrope), not a thermal one.[1]
Decision Matrix & Workflow
Use the following logic to select the appropriate protocol for your sample scale and state.
Figure 1: Decision tree for selecting the optimal drying protocol based on physical state and purity.
Tier 1 Protocols: Standard Operating Procedures
Method A: High-Vacuum Desiccation (Gentle)
Best for: <5g scale, crystalline solids, removing surface moisture.[1]
The Setup:
-
Chamber: Vacuum desiccator or Abderhalden drying pistol.[1]
-
Desiccant: Activated
(Phosphorus Pentoxide) or Sicapent®.[1] -
Vacuum: < 0.1 mbar (High vacuum pump required; house vacuum is insufficient).
Protocol:
-
Place MPNO in a tared vial; cover with perforated aluminum foil (prevents bumping).[1]
-
Charge the desiccator with fresh
.[1] -
Apply vacuum gradually to prevent "popping" of the powder.[1]
-
Temperature: Maintain at 25°C (RT) .
-
Warning: Do not heat above 40°C. The melting point of the hydrate is often depressed; heating causes the solid to melt into a glass, trapping water inside.[1]
-
-
Duration: 12–24 hours. Verify constant weight.
Method B: Azeotropic Distillation (The Gold Standard)
Best for: >5g scale, oils, or stubborn hydrates.
Mechanism: Toluene forms a binary azeotrope with water (bp 85°C, 20% water).[1] This entrains water out of the N-oxide lattice at temperatures lower than the boiling point of pure water.[1]
Protocol:
-
Dissolve the MPNO in Toluene (approx. 10 mL per gram of compound).[1]
-
Connect to a rotary evaporator.
-
Bath Temperature: Set to 45–50°C .
-
Vacuum: Adjust pressure to facilitate distillation at this lowered temperature (do not distill at atmospheric pressure; 110°C is too hot for N-oxides).
-
Evaporate to dryness.
-
Repeat: Re-dissolve the residue in fresh toluene and evaporate again (Total 3 cycles).
-
Final Step: Place the resulting solid under Method A (High Vacuum) for 2 hours to remove trace toluene.
Tier 2 Troubleshooting: Deep Dive
Issue 1: "My sample turned into a sticky gum/oil."
Cause: Melting Point Depression.[1] Pure MPNO melts around 95–98°C. However, the hydrate or impure mixtures can melt as low as 40–50°C. Once melted, the surface area drops drastically, trapping solvent.
Corrective Action (Trituration):
-
Dissolve the gum in a minimum amount of dry Dichloromethane (DCM) .[1]
-
Add Diethyl Ether or Hexanes dropwise with vigorous stirring until the solution turns cloudy.
-
Cool in an ice bath (-10°C) and scratch the glass sides to induce crystallization.
-
Filter the reformed solid and proceed immediately to Method A .
Issue 2: "NMR shows Picolinic Acid peaks after drying."
Cause: Hydrolysis.[1] You likely heated the sample while it was still wet, or the drying flask had residual acid/base traces.[1]
Corrective Action:
-
Dissolve sample in DCM.[1]
-
Wash rapidly with cold saturated
(to remove acid) then Brine. -
Dry organic layer over
(Sodium Sulfate) before attempting to dry the solid again.[1][3][4] -
Use Method B (Azeotrope) strictly keeping the bath <45°C.[1]
Issue 3: "Karl Fischer (KF) titration is inconsistent."[1]
Cause: N-Oxide Interference.[1] N-oxides can sometimes act as oxidizing agents in standard KF reagents, consuming iodine and giving false high water readings.[1]
Validation Strategy:
Use Quantitative
-
Solvent:
(dried over sieves). -
Look for the water peak (variable, usually ~1.5 ppm in chloroform).[1]
-
Add a drop of
to the NMR tube; if the peak grows/shifts, it is water.[1] -
Integrate the water peak relative to the methyl ester singlet (approx 4.0 ppm).[1]
Summary Data Tables
Table 1: Solvent Compatibility Guide
| Solvent | Suitability | Notes |
| Toluene | Excellent | Best for azeotroping.[1] Forms effective binary mixture with water.[1] |
| Benzene | Excellent | Superior azeotrope but carcinogenic.[1] Use only if Toluene fails. |
| Methanol/Ethanol | Poor | Hygroscopic; difficult to remove completely from N-oxides.[1] |
| DCM | Good | Good for transfer/dissolution, but does not azeotrope water well.[1] |
| Ethyl Acetate | Moderate | Can be used, but risk of transesterification if heated with catalyst.[1] |
Table 2: Critical Safety Parameters
| Parameter | Limit | Reason |
| Max Temperature | 60°C | Risk of autocatalytic decomposition (runaway) and hydrolysis.[1] |
| Max Pressure (Distillation) | Vacuum Only | Atmospheric boiling of toluene (110°C) is unsafe for MPNO.[1] |
| Storage | Desiccator/-20°C | Hygroscopic. Store under Argon/Nitrogen.[1][5] |
Frequently Asked Questions (FAQ)
Q: Can I use molecular sieves directly in the solution? A: Yes, but with a caveat. You can dry a solution of MPNO in DCM using 4Å molecular sieves.[1] However, this does not produce a dry solid. You must filter off the sieves and then evaporate.[1] Dust from sieves can be difficult to remove from the oily residue.[1]
Q: Is this compound explosive? A: Pyridine N-oxides possess high energy.[1] While methyl picolinate N-oxide is generally stable, N-oxides can undergo rapid decomposition at high temperatures (>180°C).[1] Always perform a DSC (Differential Scanning Calorimetry) test before scaling up to >100g batches.
Q: Why did my white solid turn yellow? A: Yellowing indicates trace decomposition or the formation of free iodine if using iodide-containing drying agents (rare).[1] More commonly, it is a sign of "Meisenheimer rearrangement" precursors or simple thermal degradation.[1] If purity is critical, recrystallize from Acetone/Hexane.[1]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2009).[1][6] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1] (Standard protocols for drying pyridine derivatives and N-oxides).
-
Baran Lab (Scripps Research). (2012).[1] Pyridine N-Oxides: Synthesis and Reactivity.
-
Organic Syntheses. (2010). Synthesis of substituted pyridine N-oxides. Org. Synth. 2010, 87, 161.[1]
-
University of Rochester. Workup and Drying Procedures.
Sources
Technical Support Center: Pyridine N-Oxide Stability and Storage
Welcome to the technical support guide for the proper storage and handling of pyridine N-oxides. This resource is designed for researchers, scientists, and drug development professionals who utilize these versatile compounds in their work. Pyridine N-oxides are crucial intermediates and reagents in organic synthesis, catalysis, and pharmaceutical development.[1][2][3] However, their unique chemical nature also makes them susceptible to various degradation pathways if not stored and handled correctly.
This guide provides in-depth, experience-driven advice in a question-and-answer format to address the common challenges you may encounter. Our goal is to equip you with the knowledge to maintain the integrity and purity of your pyridine N-oxide reagents, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My solid pyridine N-oxide has become a discolored, sticky solid. What happened and is it still usable?
A1: This is a very common observation and is almost always due to the hygroscopic nature of many pyridine N-oxides.[1][4][5] These compounds readily absorb moisture from the atmosphere, which can lead to deliquescence (dissolving in the absorbed water) and may also accelerate degradation.[6][7]
-
Causality: The polar N-O bond in pyridine N-oxides makes them excellent hydrogen bond acceptors, leading to a strong affinity for water molecules.[6] This absorbed water can act as a medium for various degradation reactions, including hydrolysis of sensitive functional groups on substituted pyridines or facilitating reactions with atmospheric CO₂. Discoloration (often to a yellow or brown hue) suggests the formation of degradation byproducts.
-
Recommended Action: The usability of the reagent depends on the extent of degradation.
-
Assess Purity: The first step is to re-analyze the material. A simple purity check via ¹H NMR can reveal the presence of significant impurities. For more sensitive applications, HPLC or LC-MS analysis is recommended to quantify the level of degradation.
-
Purification: If the degradation is minor, the compound can often be salvaged. A common and effective method for drying pyridine N-oxides is azeotropic distillation with a solvent like toluene, followed by drying under high vacuum.[8] For some compounds, recrystallization from a suitable anhydrous solvent or sublimation in vacuo can restore purity.[8]
-
Discard if Necessary: If significant degradation has occurred, it is best to discard the reagent to avoid compromising your experimental results.
-
Q2: I've noticed the purity of my pyridine N-oxide solution decreasing over time. What storage conditions are optimal for solutions?
A2: The stability of pyridine N-oxides in solution is highly dependent on the solvent, concentration, and storage conditions. Several factors can contribute to degradation in solution:
-
Photodegradation: Pyridine N-oxides are known to be photochemically active.[9][10][11] Upon exposure to light, particularly UV light, they can undergo complex rearrangements, including the formation of oxaziridine-like intermediates, ring expansion, or deoxygenation.[9][12][13] This can lead to a variety of photoproducts and a loss of the desired starting material.
-
Solvent Effects: The choice of solvent is critical. Protic solvents can participate in photochemical reactions, and the polarity of the solvent can influence the reaction pathways.[9] For routine storage, anhydrous aprotic solvents are generally preferred. If using a protic solvent for an experiment, prepare the solution fresh and protect it from light.
-
Atmospheric Exposure: Solutions should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric oxygen and moisture.
Optimal Solution Storage Protocol:
-
Use Anhydrous Solvents: Whenever possible, use dry, aprotic solvents.
-
Protect from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil.
-
Inert Atmosphere: Purge the headspace of the storage container with nitrogen or argon before sealing.
-
Low Temperature: Store solutions at low temperatures (2-8 °C or -20 °C) to slow down potential degradation reactions.
-
Fresh Preparation: For highly sensitive applications, it is always best practice to prepare solutions fresh before use.
Q3: Are there specific storage recommendations for substituted pyridine N-oxides?
A3: Yes, the substituents on the pyridine ring can significantly influence the stability and optimal storage conditions.
| Substituent Type | Potential Instability | Recommended Storage Adjustments |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Can increase susceptibility to nucleophilic attack. | Standard inert, dry, and dark conditions are generally sufficient. |
| Electron-Donating Groups (e.g., -NH₂, -OR) | Can increase sensitivity to oxidation. | Store under a robust inert atmosphere (argon preferred). Avoid any potential sources of oxidants. |
| Photochemically Active Groups | Can lead to complex photochemical side reactions. | Stringent light protection is mandatory. Use amber vials and store in a dark cabinet. |
| Hygroscopic Salts | Many pyridine N-oxides are available as hydrochloride or other salts, which can be even more hygroscopic than the free base. | Store in a desiccator over a strong drying agent (e.g., P₂O₅). Handle in a glovebox if possible. |
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to pyridine N-oxide degradation.
Issue 1: Unexpected Side Products in a Reaction
-
Symptom: Your reaction yields unexpected byproducts, and the starting material is consumed faster than expected.
-
Possible Cause: The pyridine N-oxide starting material may have degraded prior to use.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Issue 2: Solid Reagent Appears Wet or Clumped
-
Symptom: The normally crystalline or powdered solid is clumped, sticky, or appears wet.
-
Possible Cause: Moisture absorption due to the hygroscopic nature of the compound.[1][4][6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for physically altered solid reagents.
Experimental Protocols
Protocol 1: Incoming Reagent Quality Control
Objective: To verify the purity of a newly received batch of pyridine N-oxide.
Methodology:
-
Visual Inspection: Note the physical appearance, color, and consistency of the material. It should match the description on the certificate of analysis (CoA).
-
Sample Preparation: In a controlled environment with low humidity (or in a glovebox), prepare a sample for analysis (e.g., dissolve in a deuterated solvent for NMR).
-
NMR Analysis: Acquire a ¹H NMR spectrum. Integrate the peaks corresponding to the compound and compare them to any impurity peaks. The purity should be consistent with the supplier's specifications.
-
HPLC/LC-MS Analysis (Optional but Recommended): For high-purity requirements, perform HPLC analysis to obtain a more accurate purity assessment.
-
Documentation: Record the results and the date of receipt. If the material fails QC, contact the supplier immediately.
Protocol 2: Recommended Long-Term Storage of Solid Pyridine N-Oxides
Objective: To establish a robust storage system to prevent degradation over time.
Methodology:
-
Container Selection: Use a clean, dry amber glass bottle with a tight-fitting, inert cap (e.g., PTFE-lined).
-
Inert Atmosphere: If the original container has been opened, backfill it with an inert gas like argon or nitrogen before sealing. For highly sensitive compounds, consider transferring to smaller vials to minimize repeated exposure of the entire batch to the atmosphere.
-
Secondary Containment (Desiccation): Place the sealed primary container inside a desiccator containing a suitable drying agent (e.g., Drierite®, P₂O₅).
-
Temperature Control: Store the desiccator in a cool, dark place. For many pyridine N-oxides, storage at ambient temperature is acceptable if conditions are dry and dark.[14][15] However, for compounds with lower thermal stability, refrigeration (2-8 °C) is recommended.
-
Labeling: Clearly label the container with the compound name, date received, and date opened.
Protocol 3: Stability Assessment via Accelerated Degradation Study
Objective: To determine the stability of a specific pyridine N-oxide under stressed conditions.
Methodology:
-
Sample Preparation: Weigh several identical samples of the pyridine N-oxide into separate, appropriate vials.
-
Stress Conditions: Expose the samples to a range of stress conditions:
-
Heat: Place samples in ovens at elevated temperatures (e.g., 40 °C, 60 °C).[16]
-
Light: Expose samples to a photostability chamber with controlled light (UV and visible) and temperature.
-
Humidity: Place samples in a humidity chamber at a controlled temperature and relative humidity (e.g., 40 °C / 75% RH).
-
-
Time Points: At specified time points (e.g., 1, 2, 4, 8 weeks), remove one sample from each stress condition.
-
Analysis: Analyze the purity of each sample using a validated stability-indicating HPLC method.
-
Data Evaluation: Plot the purity versus time for each condition to determine the rate of degradation and identify the primary degradation triggers.
Summary of Key Degradation Pathways
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. baranlab.org [baranlab.org]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radical generation enabled by photoinduced N–O bond fragmentation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02953G [pubs.rsc.org]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
IR spectrum carbonyl stretch shift in pyridine N-oxide esters
Comparison Guide: IR Spectrum Carbonyl Stretch Shift in Pyridine N-Oxide Esters
Executive Summary
This guide provides a technical analysis of the infrared (IR) carbonyl stretching frequency (
Key Finding: The N-oxidation of a 4-substituted pyridine ester (e.g., ethyl isonicotinate) typically results in a red shift (lowering of frequency) of the carbonyl stretch by approximately 10–20 cm⁻¹ relative to the parent pyridine ester. This shift is driven by the dominance of resonance electron donation from the N-oxide oxygen over the inductive electron withdrawal of the nitrogen cation.
Mechanistic Analysis: The Electronic Tug-of-War
To interpret the IR spectrum correctly, one must understand the competing electronic effects governing the carbonyl bond order. The position of the carbonyl band is directly correlated to the bond stiffness (
Comparative Electronic Effects
| Compound Class | Dominant Electronic Effect | Impact on |
| Phenyl Ester (Benchmark) | Mild Conjugation | Baseline (~1720 cm⁻¹) |
| Pyridine Ester (Parent) | Inductive Withdrawal (-I): The electronegative nitrogen atom pulls density through the sigma framework. Resonance: Weak/None (Nitrogen is electron-deficient). | Blue Shift (Higher |
| Pyridine N-Oxide Ester | Resonance Donation (+R): The oxygen of the N-oxide donates electron density into the ring (specifically at positions 2 and 4). Inductive Withdrawal (-I): The | Red Shift (Lower |
Resonance Pathway Visualization
The following diagram illustrates the electron delocalization pathway responsible for the red shift in 4-substituted pyridine N-oxides.
Caption: Figure 1. Electronic flow in 4-carboethoxypyridine N-oxide. The N-oxide oxygen acts as a resonance donor, overriding the inductive withdrawal of the positive nitrogen.
Experimental Data Comparison
The following data summarizes the expected IR shifts for ethyl esters of benzoic acid, isonicotinic acid (pyridine-4), and isonicotinic acid N-oxide.
Table 1: Carbonyl Stretching Frequencies (
| Compound | Structure | Shift vs. Benzoate | Electronic Rationale | |
| Ethyl Benzoate | Ph-COOEt | 1720–1725 | Reference | Standard aromatic conjugation. |
| Ethyl Isonicotinate | Py-4-COOEt | 1733–1740 | +15 cm⁻¹ (Blue) | Pyridine N is electron-poor; Inductive withdrawal (-I) shortens C=O bond. |
| Ethyl Isonicotinate N-Oxide | Py(N-O)-4-COOEt | 1715–1725 | ~0 cm⁻¹ (Baseline) | N-oxide (+R) back-donation counteracts -I effect, restoring single-bond character. |
Note: Values are for neat liquids or concentrated solutions (
Experimental Protocols
To verify these shifts in your own laboratory, follow this standardized synthesis and analysis workflow. This protocol ensures the complete conversion of the starting material, which is critical because the parent ester's higher frequency peak can obscure the N-oxide peak if resolution is poor.
Synthesis of Ethyl Isonicotinate N-Oxide
Reagents:
-
Ethyl Isonicotinate (1.0 equiv)
-
m-Chloroperoxybenzoic acid (mCPBA) (1.2–1.5 equiv)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol of ethyl isonicotinate in 20 mL of DCM. Cool to 0°C in an ice bath.
-
Oxidation: Slowly add mCPBA (12-15 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (the N-oxide is significantly more polar/lower Rf than the starting ester).
-
Workup (Critical):
-
Wash with 10% aqueous
(to quench excess peroxide). -
Wash with saturated
(to remove m-chlorobenzoic acid byproduct). Repeat this wash 3 times to ensure complete removal of the acid, which has a carbonyl stretch (~1690 cm⁻¹) that can interfere with analysis. -
Dry organic layer over
and concentrate in vacuo.
-
-
Purification: If necessary, purify via column chromatography (DCM/MeOH gradient).
IR Analysis Workflow
Caption: Figure 2. Standardized workflow for validating carbonyl shifts via FT-IR.
Interpretation Guide for Researchers
When analyzing spectra of potential N-oxide metabolites or synthetic intermediates:
-
Look for the "Double Shift": If you start with a pyridine ester (~1735 cm⁻¹) and oxidize it, the carbonyl peak should move to the right (lower wavenumber).
-
Confirming N-Oxide Presence: Do not rely on the carbonyl shift alone. Look for the characteristic N–O stretching vibration , which appears as a strong band in the 1200–1300 cm⁻¹ region (often ~1250 cm⁻¹).
-
Positional Dependence:
-
4-Position (Para): Strong Red Shift (Resonance dominates).
-
3-Position (Meta): Minimal Shift or slight Blue Shift. (Resonance cannot effectively delocalize to the carbonyl; Inductive withdrawal of
dominates).
-
References
- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text on N-oxide resonance effects).
-
Chemistry LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups: Esters. Retrieved from [Link]
-
Srivastava, M., et al. (2013). "Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations." Journal of Molecular Structure. (Confirming N-O stretch assignments). Retrieved from [Link]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
